molecular formula C9H8O5 B048688 3-Methoxyphthalic acid CAS No. 14963-97-4

3-Methoxyphthalic acid

Cat. No. B048688
CAS RN: 14963-97-4
M. Wt: 196.16 g/mol
InChI Key: DULQZGQVLHMCAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A classic synthesis of 3-methoxyphthalic anhydride, a derivative of 3-methoxyphthalic acid, has been traditionally achieved using 3-nitrophthalic acid. However, this method has shown low overall yield. An alternative and more efficient synthesis route involves the Diels-Alder reaction of dimethyl acetylenedicarboxylate with various reagents, including 3-methoxy-2-pyrone (Profitt, Jones, & Watt, 1975).

Molecular Structure Analysis

The molecular structure of 3-methoxyphthalic acid derivatives and related compounds has been studied using various methods, including X-ray diffraction. For instance, the study of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene revealed its crystallization in a triclinic space group, shedding light on the molecular arrangement of similar compounds (Singh, 2013).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions has been a subject of study. For example, the reaction of 3-methoxyphthalide anions with 3,4-dihydroisoquinolines has been explored, showcasing its potential in forming complex chemical structures such as 13-spiro-substituted protoberberines (Warrener, Liu, Russell, & Tiekink, 1998).

Physical Properties Analysis

The physical properties of 3-methoxyphthalic acid and its derivatives, including melting points, boiling points, and solubility, are crucial for its application in various chemical processes. However, specific studies focusing on these properties of 3-methoxyphthalic acid were not found in the current literature.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential as a synthon for more complex molecules, are significant areas of research. Studies on related compounds, like the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, provide insights into the chemical behavior of 3-methoxyphthalic acid (He Deyun, 2011).

Scientific Research Applications

  • A study by Profitt, Jones, and Watt (1975) described the synthesis of 3-methoxyphthalic anhydride from 3-methoxy-2-pyrone, which is a suitable synthon for anthracycline-based antibiotics (Profitt, Jones, & Watt, 1975).

  • Otsuji, Yabune, and Imoto (1969) found that methylsulfinyl carbanion reacts with substituted phthalic esters to produce various tetracarboxylic acids and azoxybenzene-2,2′,3,3′-tetracarboxylic acid (Otsuji, Yabune, & Imoto, 1969).

  • A 1992 study by Gatti, Cavrini, and Roveri highlighted the use of 2-Bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids, including in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

  • Mali and Babu (1998) introduced a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides and 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides, with potential for variation in 3-substituent and functionalization (Mali & Babu, 1998).

  • Durrani and Tyman (1979) successfully synthesized 6-n-alkylsalicylic acids and 3-n-alkylphenols using copper salts and 3-methoxyphthalic anhydride (Durrani & Tyman, 1979).

  • Lv et al. (2011) developed a novel synthesis method allowing for the synthesis of 3-aryl and 3-alkenyl phthalides, tolerating functional groups like methoxy, fluoro, chloro, and vinyl (Lv et al., 2011).

  • In 2004, Cartoni et al. studied how Ferrelmyoglobin (MbIV) promotes oxidative degradation of cardiotoxic anthracyclines to 3-methoxyphthalic acid, potentially reducing cardiotoxicity (Cartoni et al., 2004).

Safety And Hazards

The safety information for 3-Methoxyphthalic acid indicates that it should be stored in a sealed, dry, room temperature environment . It is recommended to avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Relevant Papers Relevant papers related to 3-Methoxyphthalic acid can be found at the provided references .

properties

IUPAC Name

3-methoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQZGQVLHMCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311165
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphthalic acid

CAS RN

14963-97-4
Record name 14963-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of dimethyl 3-methoxyphthalate (69.45 g, 0.31 mol) [prepared as per J. Chem. Soc., Perkin Trans. 1, 1989, 391] in water (300 ml) was treated with potassium hydroxide (43.7 g, 0.78 mol) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the methanol liberated during the course of the reaction was removed in vacuo, the mixture acidified to pH 2 or below by the addition of 5M hydrochloric acid and evaporated gently in vacuo to induce crystallization. The solid material was filtered off, washed with a little ice cooled water, sucked dry under reduced pressure and dried in a vacuum oven at 50° C. overnight to afford 3-methoxyphthalic acid (51.0 g, 84%) as a colourless solid. 1H NMR (DMSO-d6) 13.05 (2H, br s), 7.48 (2H, m), 7.33 (1H, m), 3.82 (3H, s). MS: [M+H]+ 197.
Quantity
69.45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
WH Bentley, R Robinson, C Weizmann - Journal of the Chemical …, 1907 - pubs.rsc.org
… DURING the course of some experiments connected with the synthesis of m-hemipinic acid, it became necessary to prepare 3-methoxyphthalic acid. This acid hnd previously been …
Number of citations: 32 pubs.rsc.org
DN Gupta, P Hodge, PN Hurley - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The isomeric acid chlorides obtained by treating the half methyl esters of 3-methoxyphthalic acid with thionyl chloride interconvert so readily that it is not practical to isolate one acid …
Number of citations: 7 pubs.rsc.org
MS Newman, K Kanakarajan - The Journal of Organic Chemistry, 1980 - ACS Publications
… However, because of the high water solubility of 3-methoxyphthalic acid this route was supplanted by a direct conversion of the diethyl ester to 1 by heating with a small amount of boron …
Number of citations: 8 pubs.acs.org
Z HORII, H HAKUSUI, T MOMOSE… - Chemical and …, 1968 - jstage.jst.go.jp
… HCl and subsequent extraction with AcOEt, 0.8 g of a solid which was proved to be 3—methoxyphthalic acid containing a trace of V from GLC analysis of its per— methylate. …
Number of citations: 15 www.jstage.jst.go.jp
A Cartoni, P Menna, E Salvatorelli, D Braghiroli… - Journal of Biological …, 2004 - ASBMB
… 3-methoxyphthalic acid than oxidation by compound II. Sizeable amounts of 3-methoxyphthalic acid … could tolerate concentrations of 3-methoxyphthalic acid higher than those measured …
Number of citations: 34 www.jbc.org
P Menna, E Salvatorelli, G Minotti - Chemical research in …, 2010 - ACS Publications
… We retrieved reports of 3-methoxyphthalic acid formation … , we retrieved reports that 3-methoxyphthalic acid and other … , we searched for 3-methoxyphthalic acid or simple phthalates as …
Number of citations: 79 pubs.acs.org
FA Hochstein, R Pasternack - Journal of the American Chemical …, 1952 - ACS Publications
… Permanganate oxidation of 7-methoxy-3-methylphthalide yielded 3-methoxyphthalic acid, III, which was isolated as the anhydride. The position of the substituent groups on the aromatic …
Number of citations: 19 pubs.acs.org
堀井善一, 伯水英夫, 百瀬雄章, 吉野悦子 - … and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
… HCl and subsequent extraction with AcOEt, 0.8 g of a solid which was proved to be 3—methoxyphthalic acid containing a trace of V from GLC analysis of its per— methylate. …
Number of citations: 2 jlc.jst.go.jp
KJ Edgar, CK Bradsher - The Journal of Organic Chemistry, 1982 - ACS Publications
… Metalation of 5 occurred in the 2-position, ortho to both the directing groups as expected14 and as demonstrated by carbonation of the reaction mixture to afford 3-methoxyphthalic acid (…
Number of citations: 24 pubs.acs.org
M ASAI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… acid (X) and 3—methoxyphthalic acid (XI). Zinc dust distillation of … The separated substance, 3—methoxyphthalic acid (XI), mp 164… 3-Methoxyphthalic acid was prepared according to the …
Number of citations: 11 www.jstage.jst.go.jp

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